Methyl 4-bromo-3-cyano-5-nitrophenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-5-nitrophenylacetate (MBCNPA) is an organic compound belonging to the family of nitrophenyl acetates. It is a colorless solid that has been used in various scientific research applications due to its unique chemical and physical properties. MBCNPA is a versatile reagent that can be used in a variety of synthetic processes and has been found to be particularly useful in the synthesis of drug molecules. Furthermore, it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Methyl 4-bromo-3-cyano-5-nitrophenylacetate has been used in various scientific research applications due to its unique chemical and physical properties. It has been used as a reagent in the synthesis of drug molecules, as a catalyst in the synthesis of polymers, and as a substrate for the production of nitroaromatics. Furthermore, Methyl 4-bromo-3-cyano-5-nitrophenylacetate has been used as a starting material for the synthesis of other nitrophenylacetates, such as 4-bromo-3-cyano-5-nitrobenzoic acid and 4-bromo-3-cyano-5-nitrobenzaldehyde.
Mechanism Of Action
Methyl 4-bromo-3-cyano-5-nitrophenylacetate acts as an electrophile in the reaction with nucleophiles. It reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding nitrophenylacetate derivatives. The mechanism of this reaction involves the attack of the nucleophile on the electrophilic carbon of the Methyl 4-bromo-3-cyano-5-nitrophenylacetate molecule.
Biochemical And Physiological Effects
Methyl 4-bromo-3-cyano-5-nitrophenylacetate has been found to be non-toxic and non-irritating. It has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. Furthermore, it has been studied for its ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-3-cyano-5-nitrophenylacetate has several advantages for laboratory experiments. It is a stable compound that is relatively easy to synthesize and is a versatile reagent for synthetic processes. Furthermore, it is non-toxic and non-irritating, making it a safe reagent for laboratory use. However, Methyl 4-bromo-3-cyano-5-nitrophenylacetate is a relatively expensive reagent and its use is limited to certain types of reactions.
Future Directions
Methyl 4-bromo-3-cyano-5-nitrophenylacetate has several potential future applications. It can be used as a starting material for the synthesis of other nitrophenylacetates, such as 4-bromo-3-cyano-5-nitrobenzoic acid and 4-bromo-3-cyano-5-nitrobenzaldehyde. Furthermore, it has potential applications in the synthesis of drug molecules and in the production of nitroaromatics. Additionally, it can be used as a catalyst in the synthesis of polymers and as an anti-inflammatory agent. Finally, further research is needed to explore its potential use as a potential treatment for certain types of cancer.
properties
IUPAC Name |
methyl 2-(4-bromo-3-cyano-5-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-7(5-12)10(11)8(3-6)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOWMEPQSCNVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyano-5-nitrophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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